molecular formula C11H14N2 B13977105 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

Katalognummer: B13977105
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: HQCDCFDRDZELLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine typically involves multi-step organic reactions. One common method starts with the formation of the isoquinoline core, followed by the introduction of the cyclopropane ring through cyclopropanation reactions. Specific reagents and catalysts, such as diazo compounds and transition metals, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-ol
  • 2-{2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
  • 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts

Uniqueness

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine is unique due to its specific spirocyclic structure and the position of the amine group. This unique arrangement can result in distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-amine

InChI

InChI=1S/C11H14N2/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7,12H2

InChI-Schlüssel

HQCDCFDRDZELLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNCC3=C2C=CC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.